Z-1,2-TRANS-ACHEC-OH
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Overview
Description
Z-1,2-TRANS-ACHEC-OH, also known as cyclododecane, (2-methylpropoxy)-, is an organic compound with the molecular formula C16H32O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes a cyclododecane ring bonded to an isobutyl group through an ether linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-1,2-TRANS-ACHEC-OH can be synthesized through the reaction of cyclododecanol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Cyclododecanol+Isobutyl BromideK2CO3,DMFthis compound+KBr+H2O
Industrial Production Methods: On an industrial scale, the production of cyclododecylisobutylether involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions: Z-1,2-TRANS-ACHEC-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone and other oxidation products.
Reduction: Reduction reactions can convert it back to cyclododecanol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield cyclododecanol and isobutyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products:
Oxidation: Cyclododecanone, cyclododecanol.
Reduction: Cyclododecanol.
Substitution: Cyclododecanol, isobutyl alcohol
Scientific Research Applications
Z-1,2-TRANS-ACHEC-OH has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form inclusion complexes.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of cyclododecylisobutylether involves its ability to interact with various molecular targets through its ether linkage. It can form hydrogen bonds and van der Waals interactions with other molecules, facilitating its role as a solvent and intermediate in chemical reactions. Its hydrophobic nature allows it to interact with lipid membranes, making it useful in drug delivery systems .
Comparison with Similar Compounds
Cyclododecanol: Similar structure but with a hydroxyl group instead of an ether linkage.
Cyclododecanone: An oxidized form of cyclododecylisobutylether.
Isobutylcyclohexane: Similar in having an isobutyl group but with a cyclohexane ring instead of a cyclododecane ring.
Uniqueness: Z-1,2-TRANS-ACHEC-OH is unique due to its large cyclododecane ring and ether linkage, which impart distinct chemical and physical properties. Its ability to form inclusion complexes and interact with lipid membranes sets it apart from other similar compounds .
Properties
IUPAC Name |
6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAAZWPFGHTXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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